molecular formula C49H78O15 B12773630 Cynanchoside C2 CAS No. 72093-23-3

Cynanchoside C2

Cat. No.: B12773630
CAS No.: 72093-23-3
M. Wt: 907.1 g/mol
InChI Key: DNOLGGAOXNIEOS-LGUFXXKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cynanchoside C2 involves the extraction of the compound from the rhizome of Cynanchum caudatum. The process typically includes solvent extraction followed by chromatographic separation techniques to isolate the pure compound .

Industrial Production Methods

Most of the available this compound is obtained through natural extraction rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

Cynanchoside C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using spectroscopic techniques .

Scientific Research Applications

Cynanchoside C2 has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal glycosides.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

The mechanism of action of Cynanchoside C2 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways and interacting with cellular receptors. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • Cynanchoside A
  • Cynanchoside B
  • Cynanchoside D

Uniqueness

Cynanchoside C2 is unique due to its specific glycosidic linkage and the presence of multiple sugar moieties, which differentiate it from other similar compounds. Its distinct structure contributes to its unique biological activities and potential therapeutic applications .

Properties

CAS No.

72093-23-3

Molecular Formula

C49H78O15

Molecular Weight

907.1 g/mol

IUPAC Name

[17-acetyl-8,14-dihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

InChI

InChI=1S/C49H78O15/c1-25(2)26(3)19-39(51)62-38-24-37-46(8)16-14-32(20-31(46)13-17-48(37,53)49(54)18-15-33(27(4)50)47(38,49)9)61-40-22-35(56-11)44(29(6)59-40)64-42-23-36(57-12)45(30(7)60-42)63-41-21-34(55-10)43(52)28(5)58-41/h13,19,25,28-30,32-38,40-45,52-54H,14-18,20-24H2,1-12H3/b26-19+

InChI Key

DNOLGGAOXNIEOS-LGUFXXKBSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O

Origin of Product

United States

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